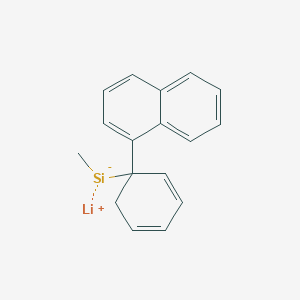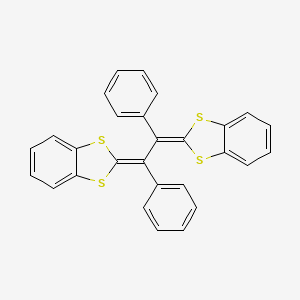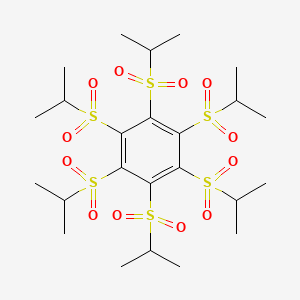
2,3-Bis(dodecyloxy)-1,4-diiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(dodecyloxy)-1,4-diiodobenzene is an organic compound characterized by the presence of two dodecyloxy groups and two iodine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(dodecyloxy)-1,4-diiodobenzene typically involves the iodination of a precursor compound, such as 2,3-bis(dodecyloxy)benzene. The iodination reaction can be carried out using iodine and an oxidizing agent like potassium iodate (KIO3) under acidic conditions. The reaction is usually performed in a solvent such as acetic acid at elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,3-Bis(dodecyloxy)-1,4-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Oxidation and Reduction: The dodecyloxy groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the dodecyloxy groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides or thiols can be formed.
Coupling Products: Complex aromatic compounds with extended conjugation can be synthesized through coupling reactions.
科学的研究の応用
2,3-Bis(dodecyloxy)-1,4-diiodobenzene has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and organic semiconductors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of iodine-containing compounds on biological systems.
Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,3-Bis(dodecyloxy)-1,4-diiodobenzene depends on the specific application. In coupling reactions, the iodine atoms act as leaving groups, allowing the formation of new carbon-carbon bonds. In biological systems, the compound’s effects would depend on its interaction with cellular components, potentially involving iodine-mediated oxidative stress or disruption of cellular processes.
類似化合物との比較
Similar Compounds
2,3-Bis(dodecyloxy)benzene: Lacks the iodine atoms, making it less reactive in substitution and coupling reactions.
2,3-Bis(dodecyloxy)-1,4-dibromobenzene: Contains bromine atoms instead of iodine, which can affect the reactivity and selectivity in chemical reactions.
2,3-Bis(dodecyloxy)-1,4-dichlorobenzene: Contains chlorine atoms, which are less reactive than iodine in substitution reactions.
Uniqueness
2,3-Bis(dodecyloxy)-1,4-diiodobenzene is unique due to the presence of iodine atoms, which confer higher reactivity in substitution and coupling reactions compared to its bromine or chlorine analogs. This makes it a valuable compound for synthesizing complex organic molecules and materials with specific properties.
特性
CAS番号 |
378233-26-2 |
|---|---|
分子式 |
C30H52I2O2 |
分子量 |
698.5 g/mol |
IUPAC名 |
2,3-didodecoxy-1,4-diiodobenzene |
InChI |
InChI=1S/C30H52I2O2/c1-3-5-7-9-11-13-15-17-19-21-25-33-29-27(31)23-24-28(32)30(29)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3 |
InChIキー |
UPJDLRFTGVUOTH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=C(C=CC(=C1OCCCCCCCCCCCC)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)

![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)


![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)

